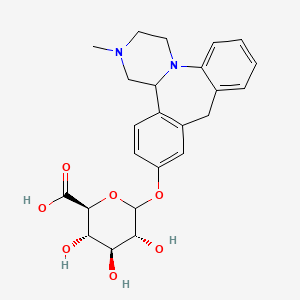
8-Hydroxy Mianserin beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy Mianserin beta-D-Glucuronide is a metabolite of Mianserin, a tetracyclic antidepressant. This compound is significant in the field of biomedicine as it helps in understanding the pharmacokinetic properties of Mianserin. The molecular formula of this compound is C24H28N2O7, and it has a molecular weight of 456.49 .
Vorbereitungsmethoden
The synthesis of 8-Hydroxy Mianserin beta-D-Glucuronide involves the glucuronidation of 8-Hydroxy Mianserin. This process typically requires the presence of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the hydroxyl group of 8-Hydroxy Mianserin. The reaction conditions often include a suitable buffer system and cofactors such as uridine diphosphate glucuronic acid (UDPGA). Industrial production methods may involve the use of recombinant enzymes or microbial systems to achieve efficient glucuronidation.
Analyse Chemischer Reaktionen
8-Hydroxy Mianserin beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the glucuronic acid moiety. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy Mianserin beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used to study the metabolic pathways and pharmacokinetics of Mianserin.
Biology: The compound helps in understanding the role of glucuronidation in drug metabolism.
Medicine: It is significant in the development of therapeutic strategies for conditions like depression and insomnia.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxy Mianserin beta-D-Glucuronide can be compared with other glucuronidated metabolites of antidepressants. Similar compounds include:
8-Hydroxy Mianserin: The parent compound before glucuronidation.
8-Hydroxy Mianserin sulfate: Another metabolite formed through sulfation.
Mianserin N-oxide: A metabolite formed through oxidation. The uniqueness of this compound lies in its specific glucuronidation pathway, which plays a crucial role in the metabolism and excretion of Mianserin
Eigenschaften
Molekularformel |
C24H28N2O7 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H28N2O7/c1-25-8-9-26-17-5-3-2-4-13(17)10-14-11-15(6-7-16(14)18(26)12-25)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-7,11,18-22,24,27-29H,8-10,12H2,1H3,(H,30,31)/t18?,19-,20-,21+,22-,24?/m0/s1 |
InChI-Schlüssel |
ITNHGSGVULVUQW-YLSJHQJASA-N |
Isomerische SMILES |
CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Kanonische SMILES |
CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


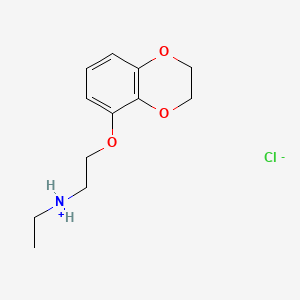
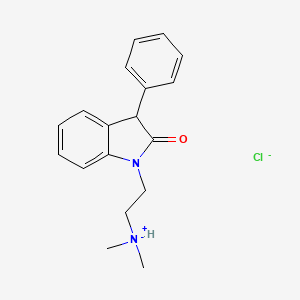
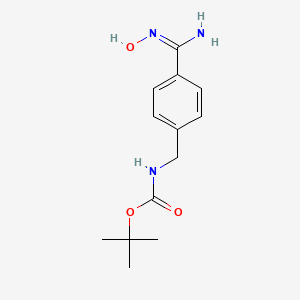
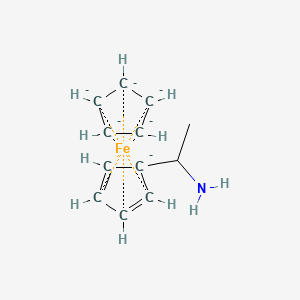


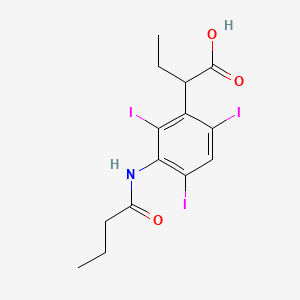
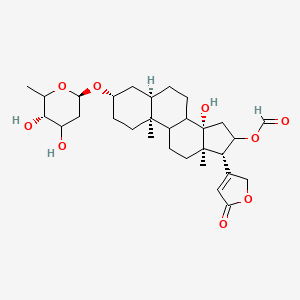
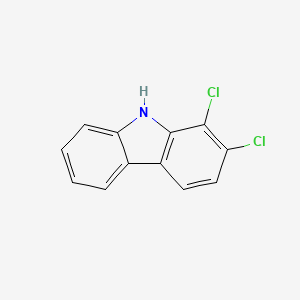
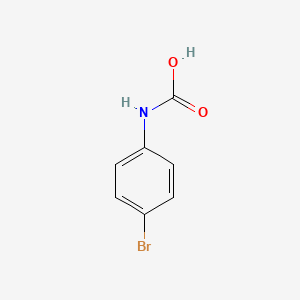
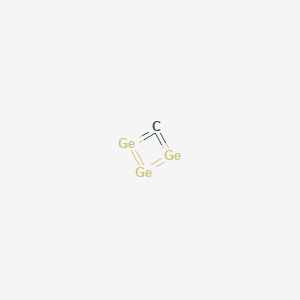
![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)
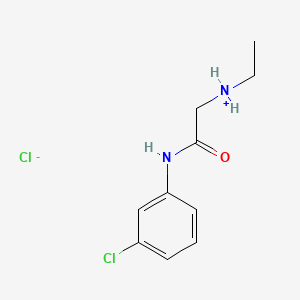
![2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B13749769.png)
